3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core, a chlorophenyl group, and a propan-2-yloxypropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common method starts with the reaction of 3-chlorophenyl isothiocyanate with sodium hydroxide in isopropanol. The mixture is stirred at room temperature, followed by the addition of hydrochloric acid. The final product is extracted with chloroform and left to evaporate, yielding colorless crystals .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro 1benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- N-(3-chlorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
Uniqueness
The uniqueness of 3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22ClN3O3 |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-oxo-N-(3-propan-2-yloxypropyl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22ClN3O3/c1-14(2)28-10-4-9-23-20(26)15-7-8-18-19(11-15)24-13-25(21(18)27)17-6-3-5-16(22)12-17/h3,5-8,11-14H,4,9-10H2,1-2H3,(H,23,26) |
InChI Key |
TZJXGKSYANIPEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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